REACTION_CXSMILES
|
[Br:1][C:2]1[CH:10]=[CH:9][C:8]([C:11]([F:14])([F:13])[F:12])=[CH:7][C:3]=1[C:4]([OH:6])=O.CN(C(ON1N=NC2C=CC=NC1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F.C(N(CC)C(C)C)(C)C.[NH:48]1[CH2:53][CH2:52][O:51][CH2:50][CH2:49]1>CN(C=O)C>[Br:1][C:2]1[CH:10]=[CH:9][C:8]([C:11]([F:14])([F:13])[F:12])=[CH:7][C:3]=1[C:4]([N:48]1[CH2:53][CH2:52][O:51][CH2:50][CH2:49]1)=[O:6] |f:1.2|
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Name
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|
Quantity
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200 mg
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Type
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reactant
|
Smiles
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BrC1=C(C(=O)O)C=C(C=C1)C(F)(F)F
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Name
|
|
Quantity
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4.65 mL
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Type
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solvent
|
Smiles
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CN(C)C=O
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Name
|
|
Quantity
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424 mg
|
Type
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reactant
|
Smiles
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CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F
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Name
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resultant mixture
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Quantity
|
0 (± 1) mol
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Type
|
reactant
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Smiles
|
|
Name
|
|
Quantity
|
0.51 mL
|
Type
|
reactant
|
Smiles
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C(C)(C)N(C(C)C)CC
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Name
|
|
Quantity
|
0.096 mL
|
Type
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reactant
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Smiles
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N1CCOCC1
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Type
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CUSTOM
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Details
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The solution was stirred for 10 min
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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The reaction was stirred for 15 hours
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Duration
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15 h
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Type
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CUSTOM
|
Details
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then quenched by the addition of saturated NH4Cl (5 mL) and EtOAc (5 mL)
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Type
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EXTRACTION
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Details
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The aqueous phase was extracted with ethyl acetate (3×10 mL)
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Type
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WASH
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Details
|
the combined organic extracts washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
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Type
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CONCENTRATION
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Details
|
concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by FCC
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Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=C(C=C1)C(F)(F)F)C(=O)N1CCOCC1
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |